

Introduction: Unveiling a Versatile Benzaldehyde Derivative

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Compound of Interest

Compound Name: 4-Isopropylsalicylaldehyde

Cat. No.: B2419162

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4-Isopropylsalicylaldehyde, identified by the CAS Number 536-32-3, is an intriguing aromatic compound belonging to the salicylaldehyde family.^[1] Its structure is characterized by a benzaldehyde core with a hydroxyl group at the ortho position (position 2) and an isopropyl group at the para position (position 4). This specific arrangement of functional groups imparts a unique combination of chemical reactivity and biological activity, making it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.

Naturally occurring, **4-Isopropylsalicylaldehyde** has been identified in the essential oil of *Thujopsis dolabrata*, a species of conifer.^[2] In the realm of drug discovery, it has gained attention as a potent partial inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.^[3] This inhibitory action positions it as a valuable scaffold for the development of novel therapeutic agents and cosmeceuticals. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for professionals in the scientific community.

Physicochemical and Structural Properties

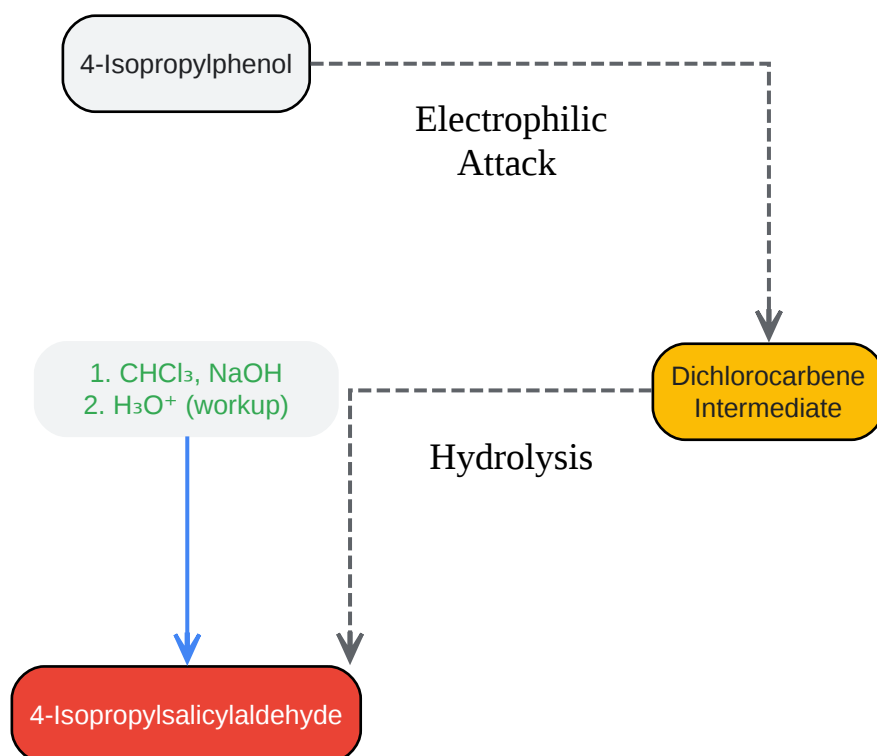
The fundamental properties of **4-Isopropylsalicylaldehyde** are critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures. These key characteristics are summarized below.

Property	Value	Source
CAS Number	536-32-3	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3]
Molecular Weight	164.20 g/mol	[1][2][3]
IUPAC Name	2-hydroxy-4-propan-2-ylbenzaldehyde	[2][3]
Synonyms	2-Hydroxy-4-isopropylbenzaldehyde, Chamaecin	[1][2]
Boiling Point	265.45 °C at 760 mmHg	[1]
Density	1.098 g/cm ³	[1]

Synthesis and Chemical Reactivity

The synthesis of **4-Isopropylsalicylaldehyde**, like other salicylaldehyde derivatives, typically involves the ortho-formylation of the corresponding phenol. A common and industrially significant method is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol (in this case, 4-isopropylphenol) using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).

The causality behind this choice of reactants is rooted in the mechanism: the strong base deprotonates chloroform to form the highly reactive dichlorocarbene (:CCl₂) electrophile. Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde functionality.



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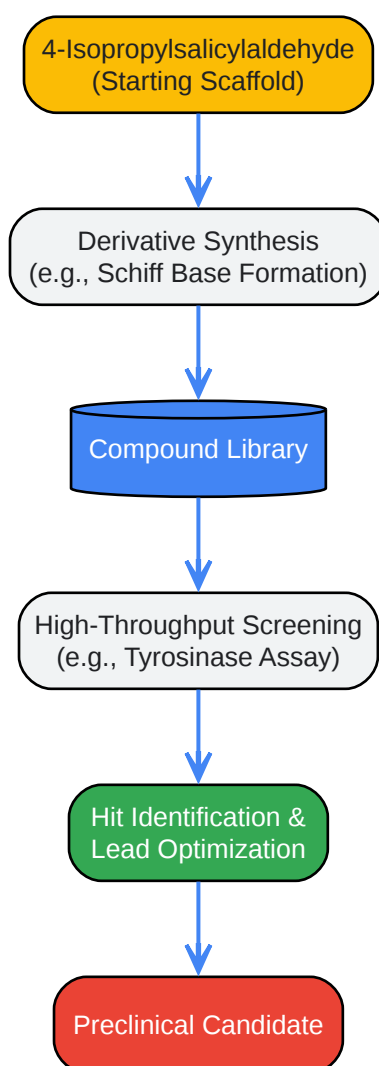
Caption: Generalized workflow for the Reimer-Tiemann synthesis of **4-Isopropylsalicylaldehyde**.

The presence of the aldehyde and hydroxyl groups makes **4-Isopropylsalicylaldehyde** a versatile intermediate.^{[4][5]} The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., to form Schiff bases or chalcones), and oxidation/reduction. The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, providing numerous avenues for structural modification in drug development.^[6]

Applications in Research and Drug Development

The primary pharmacological interest in **4-Isopropylsalicylaldehyde** stems from its activity as a tyrosinase inhibitor.^[3] Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and for applications in skin-lightening cosmetic products. As a "partial inhibitor," it modulates rather than completely blocks enzyme activity, which can be advantageous in achieving a desired therapeutic window while minimizing potential side effects.

The application of such intermediates is a cornerstone of modern drug discovery.[6] By using **4-Isopropylsalicylaldehyde** as a starting scaffold, medicinal chemists can synthesize libraries of derivative compounds. These derivatives can be screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties. This process of lead optimization is crucial for transforming a promising initial compound into a viable drug candidate.



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Caption: Drug discovery workflow utilizing **4-Isopropylsalicylaldehyde** as a starting scaffold.

Experimental Protocol: Tyrosinase Inhibition Assay

To validate the inhibitory potential of **4-Isopropylsalicylaldehyde**, a standard in vitro tyrosinase inhibition assay can be performed. This protocol is a self-validating system,

including controls to ensure the observed effects are due to the test compound.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of **4-Isopropylsalicylaldehyde** against mushroom tyrosinase.

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- Phosphate Buffer (e.g., 50 mM, pH 6.8)
- **4-Isopropylsalicylaldehyde**
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader (475 nm)

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a stock solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of **4-Isopropylsalicylaldehyde** in DMSO. Create a series of dilutions at various concentrations.
- Assay Procedure:
 - In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the **4-Isopropylsalicylaldehyde** solution (or DMSO for the control).
 - Pre-incubate the mixture at room temperature for 10 minutes.

- Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
- Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
 - Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] \times 100$
 - Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Safety, Handling, and Storage

Proper handling of **4-Isopropylsalicylaldehyde** is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Hazard Identification:

- Health Hazards: May cause skin, eye, and respiratory irritation.[\[7\]](#) Harmful if swallowed.[\[9\]](#)
- Physical Hazards: It is a combustible liquid and may form explosive mixtures with air upon intense heating.[\[10\]](#)
- Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[\[8\]](#)[\[9\]](#)

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[\[7\]](#)
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#) Avoid breathing vapors or mist and prevent contact with skin and eyes.[\[7\]](#) Wash hands thoroughly after handling.[\[10\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10]
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
[10]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7][10]
 - Skin: Wash off immediately with soap and plenty of water.[7][10]
 - Inhalation: Move the person to fresh air.[7][10]
 - Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell.[10]

Conclusion

4-Isopropylsalicylaldehyde is more than just a chemical intermediate; it is a multifaceted molecule with a natural origin and significant potential in applied science. Its defined physicochemical properties, accessible synthetic routes, and notable biological activity as a tyrosinase inhibitor make it a valuable tool for researchers. For professionals in drug development, it serves as an excellent starting point for creating novel therapeutics. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.

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